Methyl cis-3-hydroxycyclopentane-1-carboxylate
Overview
Description
(1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester is a synthetic intermediate useful for pharmaceutical synthesis.
Scientific Research Applications
Conformational Studies : Methyl cis-3-hydroxycyclopentane-1-carboxylate has been studied for its conformational properties. For example, Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, finding mixtures of conversion isomers with predominance in specific conformations (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Tosylation Studies : Philp & Robertson (1977) conducted tosylation studies on Mono- and Di-hydroxycyclopentanecarboxylates, revealing details about the reactions and structural properties of these compounds (Philp & Robertson, 1977).
Synthetic Methods : Takaya, Yoshimoto, & Imoto (1967) described convenient syntheses of 1,2-Ureylenecyclopentane derivatives, including this compound, highlighting methods for creating these complex molecules (Takaya, Yoshimoto, & Imoto, 1967).
Enzymatic Reactions : Forró, Galla, & Fülöp (2013) explored the enzymatic reactions of β-hydroxy esters, including this compound, with Candida antarctica lipase B, demonstrating the potential for biocatalysis in synthesis processes (Forró, Galla, & Fülöp, 2013).
Stereochemical Analysis : The stereochemical aspects of this compound and its derivatives have been a focus in several studies. For instance, Gong et al. (2020) achieved highly diastereoselective synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols, demonstrating the importance of stereochemistry in chemical synthesis (Gong et al., 2020).
Photochemical Reactions : Leong, Imagawa, Kimoto, & Kawanisi (1973) studied the photo-induced addition of acetic acid to cyclohexene derivatives, including this compound, revealing insights into the behavior of these compounds under light-induced conditions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
Safety and Hazards
The safety and hazards of “Methyl cis-3-hydroxycyclopentane-1-carboxylate” are indicated by its hazard statements: H302, H315, H319, H320, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, specific target organ toxicity, and respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79598-73-5 | |
Record name | NSC44107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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